![molecular formula C15H20N2O B2524990 3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 382612-23-9](/img/structure/B2524990.png)

3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

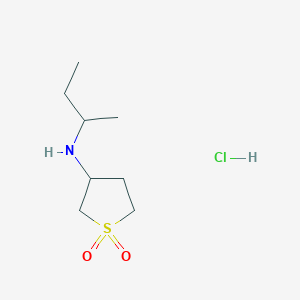

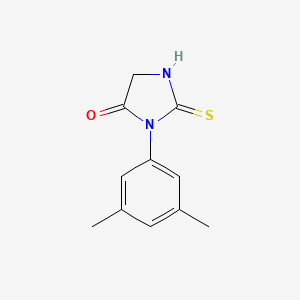

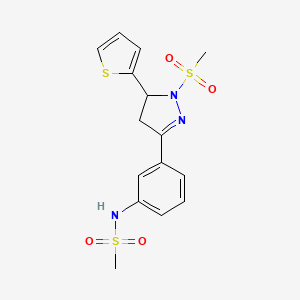

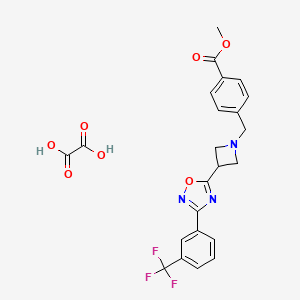

The compound "3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one" is a chemical structure that is not explicitly detailed in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as substituted amino groups and cyclohexenone cores. These compounds are of interest due to their potential biological activities and their use in the synthesis of various heterocyclic systems .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from acetoacetic esters or other precursors. For instance, paper describes the synthesis of a series of sulfonamide derivatives from a starting material that includes a dimethylamino methylene group attached to a dimethylcyclohexane dione. Similarly, paper discusses the preparation of compounds used for the synthesis of pyrido[1,2-a]pyrimidin-4-ones, which are derived from acetoacetic esters. These synthetic routes typically involve the formation of intermediates that are further functionalized to obtain the desired products.

Molecular Structure Analysis

The molecular structure of compounds related to "3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one" has been characterized using techniques such as X-ray crystallography. For example, the crystal structures of certain synthesized compounds were reported, providing insights into their conformation and the orientation of substituted amino groups . Paper also discusses the conformation of molecules with substituted amino groups, highlighting the orthogonal arrangement of these groups to the adjacent heterocyclic ring.

Chemical Reactions Analysis

The compounds synthesized in these studies are often tested for their reactivity in various chemical reactions. For instance, the cycloaddition reaction is mentioned in paper , where a diene undergoes a [4+2] cycloaddition with methyl acrylate to yield a cyclohexenone derivative. This type of reaction is fundamental in the synthesis of cyclic compounds and is indicative of the reactivity of the double bonds present in the cyclohexenone ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural features and the results of spectroscopic and spectrophotometric analyses. For example, Schiff base ligands described in paper were characterized using various spectroscopic techniques, and their tautomeric equilibria were studied. The crystallographic investigations provided additional data on the unit cell parameters and the density of the crystallized compounds, which are crucial for understanding their physical properties.

Wissenschaftliche Forschungsanwendungen

Biochemical and Pharmacological Effects

Research into the biochemical and pharmacological applications of compounds structurally related to 3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has focused on their effects within biological systems, interaction with cellular pathways, and potential therapeutic uses. Notably, the scientific community has investigated related aromatic amines and heterocyclic compounds for their roles in disease treatment, biochemical processes, and as potential drug candidates due to their unique chemical properties.

Nutritional Aspects and Carcinogenic Potential : Studies have examined food-derived heterocyclic amines (HAs), like those structurally related to the compound , for their potential etiologic role in human cancers, including breast cancer. These compounds form in cooked meats and have been linked to DNA adducts in the mammary gland, suggesting a carcinogenic potential that merits further research for mitigation strategies in dietary consumption (Snyderwine, 1994).

Pharmacological Properties of Phenolic Acids : Chlorogenic Acid (CGA), a phenolic compound, exhibits a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This research underscores the potential of structurally similar compounds in treating a range of conditions, from cardiovascular diseases to diabetes (Naveed et al., 2018).

Applications in Organic Synthesis : The versatility of amino-1,2,4-triazoles as raw materials in fine organic synthesis, including pharmaceuticals and agricultural products, highlights the significant role of similar nitrogen-containing heterocycles in developing new chemical entities for various industries (Nazarov et al., 2021).

Flavour Formation in Foods : Research on branched chain aldehydes, produced from amino acids in food, elucidates the importance of such compounds in flavor science. This knowledge aids in the control and enhancement of food flavor profiles, emphasizing the connection between chemical structure and sensory properties (Smit et al., 2009).

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to interact with their targets in a way that inhibits or promotes certain biological processes . For instance, some indole derivatives have been found to inhibit viral replication, reduce inflammation, or kill cancer cells .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways related to the biological activities mentioned above . For example, some indole derivatives have been found to inhibit enzymes involved in the replication of viruses, reduce the production of pro-inflammatory cytokines, or induce apoptosis in cancer cells .

Result of Action

Similar compounds have been found to have a variety of effects at the molecular and cellular level, such as inhibiting viral replication, reducing inflammation, or killing cancer cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-amino-4-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-10-4-5-14(13(16)6-10)17-11-7-12(18)9-15(2,3)8-11/h4-7,17H,8-9,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZPUKHFQXSMLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC(=O)CC(C2)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2524907.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2524908.png)

![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2524909.png)

![2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/structure/B2524911.png)

![2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2524916.png)

![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524917.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2524918.png)

![(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2524919.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2524921.png)

![N-isopropyl-2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2524924.png)